

# Crystal Structure of Benzo(b)triphenylen-10-ol: A Technical Guide

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## Compound of Interest

Compound Name: *Benzo(b)triphenylen-10-ol*

Cat. No.: *B15474510*

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Disclaimer: To date, the specific crystal structure of **Benzo(b)triphenylen-10-ol** has not been publicly reported in crystallographic databases or scholarly literature. To fulfill the request for an in-depth technical guide, this document presents a representative crystal structure analysis of a closely related polycyclic aromatic alcohol, 9-Hydroxyfluorene. This model system provides a practical and illustrative example of the methodologies and data presentation expected in a comprehensive crystallographic study.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the experimental protocols, data analysis, and structural interpretation involved in the X-ray crystallographic analysis of aromatic alcohols.

## Crystallographic Data Summary

The following tables summarize the key crystallographic data and refinement parameters for the model compound, 9-Hydroxyfluorene.

### Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C <sub>13</sub> H <sub>10</sub> O
Formula weight	182.22
Temperature	293(2) K
Wavelength	1.54178 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	
a	8.534(2) Å
b	5.968(2) Å
c	18.215(4) Å
α	90°
β	102.73(2)°
γ	90°
Volume	904.3(4) Å <sup>3</sup>
Z	4
Calculated density	1.338 Mg/m <sup>3</sup>
Absorption coefficient	0.687 mm <sup>-1</sup>
F(000)	384
Data collection	
Crystal size	0.30 x 0.20 x 0.10 mm
Theta range for data collection	4.86 to 72.43°
Index ranges	-10 ≤ h ≤ 10, -7 ≤ k ≤ 7, -22 ≤ l ≤ 22
Reflections collected	1785

Independent reflections	1785 [R(int) = 0.0000]
Refinement	
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1785 / 0 / 128
Goodness-of-fit on F <sup>2</sup>	1.045
Final R indices [I>2sigma(I)]	R1 = 0.0415, wR2 = 0.1169
R indices (all data)	R1 = 0.0521, wR2 = 0.1234
Largest diff. peak and hole	0.175 and -0.194 e.Å <sup>-3</sup>

**Table 2: Selected Bond Lengths (Å)**

Bond	Length (Å)	Bond	Length (Å)
O(1)-C(9)	1.435(2)	C(5)-C(6)	1.385(3)
C(1)-C(2)	1.386(3)	C(6)-C(7)	1.381(3)
C(1)-C(9a)	1.393(2)	C(7)-C(8)	1.384(3)
C(2)-C(3)	1.383(3)	C(8)-C(4b)	1.391(2)
C(3)-C(4)	1.380(3)	C(9)-C(9a)	1.512(2)
C(4)-C(4a)	1.393(2)	C(9)-C(4a)	1.514(2)

**Table 3: Selected Bond Angles (°)**

Atoms	Angle (°)	Atoms	Angle (°)
C(9a)-C(9)-C(4a)	102.24(12)	C(8)-C(4b)-C(4a)	120.53(16)
O(1)-C(9)-C(9a)	110.65(13)	C(8)-C(4b)-C(5)	131.02(17)
O(1)-C(9)-C(4a)	112.51(13)	C(4a)-C(4b)-C(5)	108.45(15)
C(4)-C(4a)-C(4b)	120.72(16)	C(6)-C(5)-C(4b)	121.22(18)
C(4)-C(4a)-C(9)	129.98(16)	C(7)-C(6)-C(5)	119.53(18)
C(4b)-C(4a)-C(9)	109.29(14)	C(6)-C(7)-C(8)	120.37(18)

## Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and structure determination of the model compound.

### Synthesis and Crystallization

Single crystals of 9-Hydroxyfluorene suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution in ethanol at room temperature. The compound was synthesized via the reduction of 9-fluorenone with sodium borohydride in methanol. The resulting white solid was recrystallized from ethanol to yield colorless, needle-like crystals.

### X-ray Data Collection

A suitable single crystal was mounted on a glass fiber and subjected to X-ray diffraction analysis. Data were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 293(2) K. A series of  $\omega$  and  $\phi$  scans were performed to collect a complete dataset.

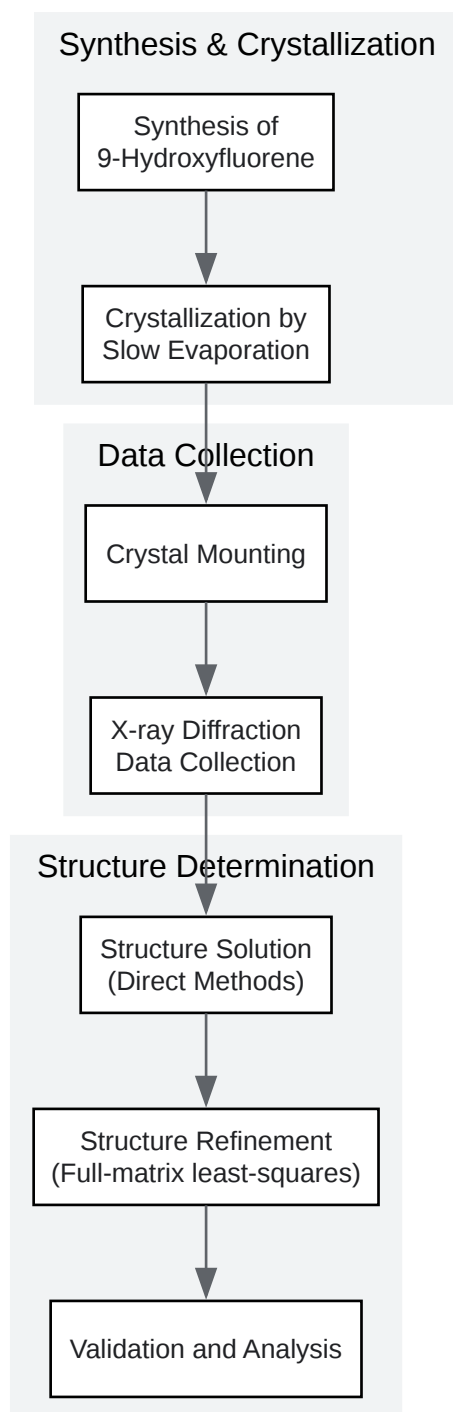
### Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on  $F^2$  using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

## Visualizations

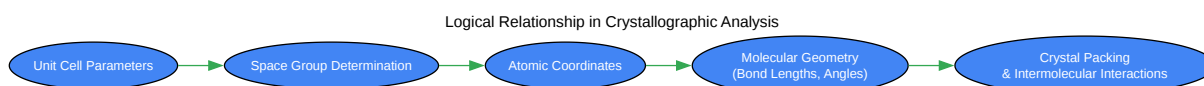
The following diagrams illustrate the experimental workflow and the logical relationship of the crystallographic analysis process.

### Experimental Workflow for Crystal Structure Analysis



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### Experimental Workflow for Crystal Structure Analysis



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### Logical Relationship in Crystallographic Analysis

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